氮化钙 (Ca3N2)

描述

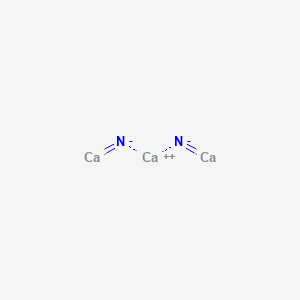

Calcium nitride, also known as calcium azanidylidenecalcium in IUPAC nomenclature, is an inorganic compound with constituent elements calcium and nitrogen and represented by the chemical formula Ca3N2 . It has different isomorphous forms, out of which α-calcium nitride is commonly found .

Synthesis Analysis

Calcium nitride can be synthesized through the reaction between calcium oxide (CaO) and nitrogen gas . The reaction can be represented as follows: 3CaO + N2 → Ca3N2 + O2 .Molecular Structure Analysis

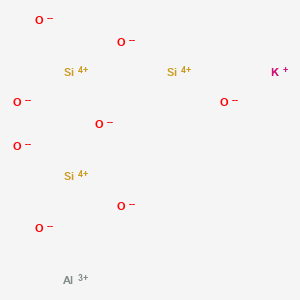

The molecular structure of calcium nitride involves calcium ions (Ca2+) and nitride ions (N3-). The calcium ion is a 2+ ion . The crystal structure of ε-Ca3N2 has also been reported .Chemical Reactions Analysis

Calcium nitride reacts with water or even the moisture in air to give ammonia and calcium hydroxide . The reaction can be represented as follows: Ca3N2 + 6 H2O → 3 Ca(OH)2 + 2 NH3 . It also absorbs hydrogen above 350 °C: Ca3N2 + 2 H2 → 2 CaNH + CaH2 .Physical And Chemical Properties Analysis

Calcium nitride appears as a pale yellow crystalline solid . It has a high melting point and is insoluble in water . It is highly reactive, particularly when exposed to moisture or water .科学研究应用

Optoelectronics

Calcium Nitride has potential value in the field of optoelectronics . The physical properties of Ca3N2, such as its dielectric function, reflectivity function, and absorption function, have been analyzed . It has been concluded that α-Ca3N2, δ-Ca3N2, and ε-Ca3N2 have greater transmittance for visible light and exhibit optical transparency in the near-infrared frequency domain .

Heat-Resistant Materials

Combined with the high hardness, strong bonding, high melting point, and wear resistance of Ca3N2, it can be used as a new generation of window heat-resistant materials .

Luminescent Materials

The δ-Ca3N2 is more suitable for luminescent materials than α-Ca3N2 and ε-Ca3N2 .

UV Protective Coatings

α-Ca3N2 and δ-Ca3N2 have high reflective properties in the ultraviolet region and can be used as UV protective coatings .

Photovoltaic Devices

All three types of Ca3N2 materials can be used industrially to synthesize photovoltaic devices that operate in the ultraviolet region .

Synthesis of Nitrides

Ca3N2 can be used as a feedstock for the synthesis of nitrides .

Steel Purification

In the industry, Ca3N2 is used as an additive for the purification of steel .

Catalyst

Ca3N2 also serves as a catalyst for converting hexagonal boron nitride to cubic boron nitride .

作用机制

安全和危害

未来方向

Calcium nitride has potential value in the field of optoelectronics . It has been suggested that it could be used as a new generation of window heat-resistant materials due to its high hardness, strong bonding, high melting point, and wear resistance . It also has potential for use in the electrochemical production of ammonia .

属性

IUPAC Name |

calcium;azanidylidenecalcium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Ca.2N/q;;+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNGEWCFFFJZJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N-]=[Ca].[N-]=[Ca].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ca3N2 | |

| Record name | calcium nitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Calcium_nitride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Sigma-Aldrich MSDS] | |

| Record name | Calcium nitride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12695 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Calcium nitride (Ca3N2) | |

CAS RN |

12013-82-0 | |

| Record name | Calcium nitride (Ca3N2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Q & A

Q1: What is significant about the discovery of Calcium nitride (Ca₃N₂) in wasp nests?

A1: The identification of Calcium nitride (Ca₃N₂) in the nest material of Polistinae wasps is noteworthy because it reveals a previously undocumented aspect of their nest construction. [] While the study primarily focused on structural characterization using X-ray diffraction (XRD), the presence of this compound raises questions about its potential role in nest integrity, antimicrobial properties, and potential implications for the wasps' biology. Further research is needed to explore these aspects.

Q2: Could the presence of Calcium nitride (Ca₃N₂) be related to the antimicrobial properties observed in some wasp nest extracts?

A2: While the study did not directly investigate the antimicrobial activity of Calcium nitride (Ca₃N₂), it's a possibility worth exploring. The research highlighted that "some chemicals found in the nest of Polistis species have close structural resemblance with some antibiotics." [] Further investigation is required to determine if Calcium nitride (Ca₃N₂) contributes to the potential antimicrobial properties of these wasp nests and to elucidate its specific mechanisms of action, if any.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。